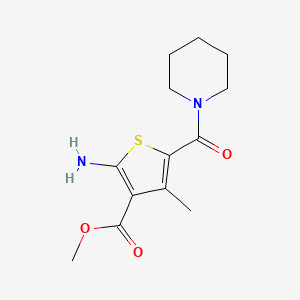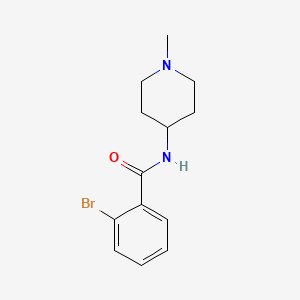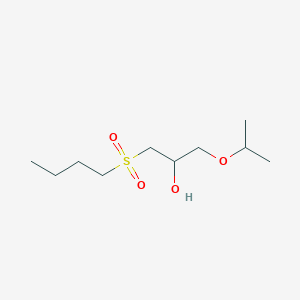
methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate, also known as Methylphenidate, is a psychostimulant drug that is commonly prescribed for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a Schedule II controlled substance due to its potential for abuse and dependence.
作用機序
Methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate works by increasing the levels of dopamine and norepinephrine in the brain. It blocks the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This increase in neurotransmitter availability leads to improved attention, focus, and impulse control.
Biochemical and Physiological Effects:
methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and can lead to decreased appetite. methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate can also have negative effects on sleep, leading to insomnia and disrupted sleep patterns.
実験室実験の利点と制限
Methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate is commonly used in animal studies to investigate the effects of dopamine and norepinephrine on behavior and cognition. It is also used in human studies to investigate the effects of cognitive enhancers on cognitive function. However, methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate has limitations in lab experiments due to its potential for abuse and dependence.
将来の方向性
Future research on methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate could investigate its potential for treating other disorders, such as depression and anxiety. It could also investigate the long-term effects of methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate use on cognitive function and brain structure. Additionally, research could focus on developing safer and more effective psychostimulant drugs with fewer side effects and lower potential for abuse and dependence.
Conclusion:
methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate is a psychostimulant drug that has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, leading to improved attention, focus, and impulse control. methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate has advantages and limitations in lab experiments and has potential for future research in treating other disorders and developing safer and more effective psychostimulant drugs.
合成法
Methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate is synthesized through a series of chemical reactions starting with the reaction of 2-chloropyridine with thiourea to form 2-amino-4-methyl-3-thiophenecarboxylic acid. This acid is then esterified with methyl alcohol to form the corresponding methyl ester. The ester is then reacted with piperidine and acetic anhydride to form methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate.
科学的研究の応用
Methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate has been extensively studied for its therapeutic effects in treating ADHD and narcolepsy. It has been shown to improve attention, focus, and impulse control in individuals with ADHD. methyl 2-amino-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylateate is also used as a cognitive enhancer and has been shown to improve cognitive function in healthy individuals.
特性
IUPAC Name |
methyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-8-9(13(17)18-2)11(14)19-10(8)12(16)15-6-4-3-5-7-15/h3-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQHPVXFFHDVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B5091107.png)

![3-chloro-N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5091117.png)
![1,3-dichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5091119.png)
![1-[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5091123.png)
![ethyl 4-methyl-5-(1-piperidinylcarbonyl)-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5091136.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)


![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)

![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5091195.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)